2,2-diphenyl-N-(3-pyridyl)acetamide
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Overview
Description
2,2-Diphenyl-N-(3-pyridyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of two phenyl groups and a pyridyl group attached to an acetamide backbone
Preparation Methods
The synthesis of 2,2-diphenyl-N-(3-pyridyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridylamine with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
2,2-Diphenyl-N-(3-pyridyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .
Scientific Research Applications
2,2-Diphenyl-N-(3-pyridyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-(3-pyridyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The pyridyl group plays a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
2,2-Diphenyl-N-(3-pyridyl)acetamide can be compared with other similar compounds, such as:
2,2-Diphenyl-N-(2-pyridinyl)acetamide: This compound has a similar structure but with the pyridyl group in a different position.
N-(Pyridin-3-yl)acetamide:
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H16N2O |
---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2,2-diphenyl-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C19H16N2O/c22-19(21-17-12-7-13-20-14-17)18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,18H,(H,21,22) |
InChI Key |
ZLDWLMKZVCUCBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
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